N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzotriazole moiety linked via a methyl group to the ortho-position of a phenyl ring. Benzotriazoles are heterocyclic compounds known for their stability and versatility in medicinal chemistry, often acting as pharmacophores or enzyme inhibitors. The 4-methyl substituent on the benzene ring likely increases lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQKRLNLBYGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The benzotriazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Implications
The target compound’s uniqueness lies in its ortho-substituted phenyl-benzotriazole core. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide and Analogs
Biological Activity
N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the incorporation of a benzotriazole moiety and a sulfonamide group. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets, which will be discussed in subsequent sections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can affect metabolic pathways in organisms.
- Antimicrobial Properties : Benzotriazole derivatives often exhibit antimicrobial activities against various pathogens.
- Anticancer Potential : Some studies suggest that compounds containing benzotriazole can induce apoptosis in cancer cells.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of benzotriazole derivatives. For instance, the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MDA-MB-231 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
The compound showed promising activity against these cell lines, suggesting its potential as a chemotherapeutic agent.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of this compound in vivo using a mouse model infected with Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in infections caused by resistant strains.
Study on Anticancer Effects
Another study focused on the effects of this compound on human breast cancer cells. The results showed that the compound not only inhibited cell growth but also induced significant apoptosis through mitochondrial pathways. This suggests that it could be developed further as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
